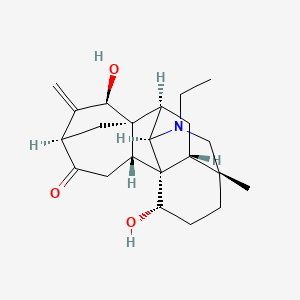

Songorine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Songorine involves several steps, starting from a tricyclic ester intermediate . The tricyclic ester is reduced with lithium aluminum hydride to form a primary alcohol, which is then oxidized to an aldehyde using N,N’-dicyclohexylcarbodiimide, dimethyl sulfoxide, and pyridine in anhydrous benzene . The aldehyde is treated with a Grignard reagent to form a mixture of diastereoisomers, which is then converted to an exo benzenesulfonyl aziridine . This aziridine undergoes acetolysis to yield the desired this compound intermediate .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Songorine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: This compound can undergo substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include N,N’-dicyclohexylcarbodiimide and dimethyl sulfoxide.

Reduction: Lithium aluminum hydride is commonly used for reduction reactions.

Substitution: Substitution reactions often involve the use of Grignard reagents.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, aldehydes, and substituted compounds .

Applications De Recherche Scientifique

Pharmacological Properties

Songorine exhibits a range of pharmacological activities:

- Anti-cancer Activity : Research indicates that this compound can inhibit the growth and metastasis of epithelial ovarian cancer cells. It promotes apoptosis and suppresses tumorigenic behavior in murine xenograft models, suggesting its potential as an anti-cancer agent .

- Anti-inflammatory Effects : In studies related to osteoarthritis, this compound has been shown to modulate macrophage polarization, shifting from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This modulation is associated with reduced oxidative stress and inflammation within the joint microenvironment .

- Neuroprotective Effects : this compound has demonstrated inhibitory effects on neuronal firing activity, indicating potential applications in treating neurological disorders. Its interaction with GABA(A) receptors suggests a mechanism for its anxiolytic and anti-depressant properties .

- Cardiovascular Benefits : The compound also exhibits anti-arrhythmic properties, which could be beneficial in managing cardiac conditions .

Ovarian Cancer Study

A study published in Oncology Reports examined the efficacy of this compound on epithelial ovarian cancer (EOC). The findings highlighted that this compound significantly inhibited EOC cell survival and migration while promoting apoptosis. The study utilized murine models to validate these effects, demonstrating its potential as a therapeutic agent against EOC .

Osteoarthritis Research

In a comprehensive study on osteoarthritis, this compound was found to protect against cartilage damage and synovial inflammation in rat models. The research utilized RNA sequencing and metabolic assays to elucidate the compound's mechanisms, revealing its ability to reprogram macrophage metabolism and reduce oxidative stress .

Neuropharmacology

Research investigating the neuropharmacological effects of this compound demonstrated its capacity to inhibit neuronal activity through GABAergic mechanisms. This study supports its potential use in treating anxiety and other central nervous system disorders .

Data Table: Summary of Applications

Mécanisme D'action

Songorine exerts its effects through several molecular targets and pathways:

Macrophage Polarization: This compound shifts macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.

Metabolic Reprogramming: It inhibits glycolysis and promotes mitochondrial oxidative phosphorylation, reducing oxidative stress in macrophages.

Gamma-Aminobutyric Acid Receptor Agonist: This compound acts as an agonist at gamma-aminobutyric acid receptors, contributing to its anxiolytic effects.

Wnt/β-Catenin Signaling Pathway: This compound activates the Wnt/β-catenin signaling pathway, promoting mitochondrial biosynthesis and reducing inflammation.

Comparaison Avec Des Composés Similaires

Songorine is similar to other diterpenoid alkaloids derived from Aconitum plants, such as aconitine and mesaconitine . this compound is unique in its ability to modulate macrophage polarization and metabolic reprogramming, which are not commonly observed in other diterpenoid alkaloids . Additionally, this compound’s specific action on gamma-aminobutyric acid receptors sets it apart from other similar compounds .

List of Similar Compounds

- Aconitine

- Mesaconitine

- Hypaconitine

- Deoxyaconitine

Activité Biologique

Songorine, a diterpenoid alkaloid derived from Aconitum soongaricum, has garnered attention for its diverse biological activities, particularly in the fields of immunology, oncology, and neuropharmacology. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C22H31NO3

- Molecular Weight : 357.494 g/mol

This compound exhibits a variety of biological effects through several mechanisms:

-

Macrophage Modulation :

- This compound has been shown to shift macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This modulation is crucial in inflammatory diseases such as osteoarthritis (OA) where macrophage activity contributes to joint degeneration .

- The compound induces metabolic reprogramming in macrophages, inhibiting glycolysis while promoting mitochondrial oxidative phosphorylation. This shift reduces oxidative stress within these immune cells .

-

Anti-Cancer Activity :

- In studies involving epithelial ovarian cancer (EOC), this compound significantly inhibited cell proliferation, migration, and invasion. It also induced apoptosis in cancer cells, suggesting its potential as an anti-cancer agent .

- The compound was effective in murine xenograft models, demonstrating its capability to suppress tumor growth and metastasis .

-

Neuropharmacological Effects :

- This compound acts as a potent agonist at GABA-A receptors, which are critical in regulating anxiety and cognitive functions. Animal studies have indicated that this compound can decrease anxiety-like behaviors without causing sedative effects .

- It has been shown to enhance synaptic transmission and exert anti-nociceptive effects, making it a candidate for treating pain-related disorders .

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

-

Macrophage Polarization Study :

In a study focusing on OA models, this compound was administered to assess its impact on macrophage behavior. Results indicated a significant reduction in inflammatory markers and an increase in anti-inflammatory cytokines following treatment with this compound. This suggests that this compound may provide therapeutic benefits by modulating the immune response in chronic inflammatory conditions . -

Epithelial Ovarian Cancer Study :

A series of experiments evaluated the effects of this compound on human ovarian cancer cell lines (SKOV-3 and A2780). The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (≥20 µM). These findings underscore the potential of this compound as an adjunct therapy in ovarian cancer treatment . -

Anxiolytic Effects :

In behavioral studies using the elevated zero maze (EOM) test, this compound exhibited anxiolytic properties comparable to diazepam but without the associated sedative effects. Doses ranging from 1.0 to 3.0 mg/kg were effective in reducing anxiety-like behaviors in rats, highlighting its therapeutic potential for anxiety disorders .

Propriétés

Numéro CAS |

509-24-0 |

|---|---|

Formule moléculaire |

C22H31NO3 |

Poids moléculaire |

357.5 g/mol |

Nom IUPAC |

(1S,2R,5S,7R,8R,9R,10S,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one |

InChI |

InChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3/t12-,13-,15+,16+,17-,18-,19+,20-,21-,22+/m0/s1 |

Clé InChI |

CBOSLVQFGANWTL-ITICQJTMSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C |

SMILES isomérique |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@@H]31)[C@]56[C@H]4CC(=O)[C@@H](C5)C(=C)[C@H]6O)O)C |

SMILES canonique |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Songorine; BRN-0045107; BRN 0045107; BRN0045107. |

Origine du produit |

United States |

A: Songorine acts as a potent agonist of gamma-aminobutyric acid type A (GABA(A)) receptors. [] This means it binds to these receptors in the brain and enhances the effects of GABA, a neurotransmitter that inhibits neuronal activity.

A: By activating GABA(A) receptors, this compound exhibits anxiolytic effects in animal models without causing adverse sedative or psychomotor effects. [] Additionally, research suggests that this compound can modulate macrophage polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. []

ANone: Yes, studies show that this compound can also exert its effects through:

- PI3K/AKT/NRF2 pathway: It activates this pathway to inhibit oxidative stress-related inflammation. []

- GSK3β/β-catenin pathway: It inhibits this pathway, leading to the suppression of cell growth and metastasis in epithelial ovarian cancer. []

- Bcl-2/Bax pathway: this compound downregulates Bcl-2 and upregulates Bax, promoting apoptosis (programmed cell death) in cancer cells. []

A: this compound has a molecular formula of C21H29NO3 and a molecular weight of 343.46 g/mol. []

ANone: Yes, numerous studies utilize spectroscopic techniques for structural characterization:

- NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H-NMR, 13C-NMR, DEPT, H-H COSY, HSQC, HMBC, and NOESY experiments have been used to determine the structure and stereochemistry of this compound and its derivatives. [, , , , , , ]

- Mass Spectrometry (MS): Electron impact mass spectrometry (EIMS), fast atom bombardment mass spectrometry (FABMS), and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) have been employed to analyze this compound and its fragmentation patterns. [, , , , ]

- Infrared (IR) Spectroscopy: IR spectra provide information about functional groups present in this compound, such as hydroxyl groups and a benzoyl group. []

ANone: While specific information on material compatibility is limited in the provided research, the studies often involve the extraction and purification of this compound using various solvents and chromatographic techniques, suggesting compatibility with common laboratory reagents and materials.

A: Research indicates that this compound undergoes transformations during fermentation with Saccharomyces cerevisiae, leading to a decrease in hypaconitine content and an increase in this compound content. [] This suggests that this compound's stability and potential degradation products might vary depending on environmental factors and processing techniques.

ANone: The provided research primarily focuses on the pharmacological properties of this compound. There is no information on its catalytic properties or applications in the provided context.

A: While not extensively discussed, one study mentions the use of molecular docking simulations to explore the interaction between this compound and potential metabolic targets in macrophages. [] This suggests that computational approaches are being explored to understand the molecular mechanisms of this compound's activity.

A: Yes, the study on halogenated this compound (specifically, chlorinated this compound) demonstrates that this modification confers agonist activity on fibroblast growth factor receptors (FGFRs) in neuronal-committed progenitors, potentially contributing to its neuroregenerative effects. []

ANone: The available research primarily focuses on the extraction, isolation, and characterization of this compound from natural sources. There is limited information on specific formulation strategies or detailed stability studies under various conditions.

ANone: The provided research focuses on the scientific aspects of this compound. Information regarding specific SHE regulations or compliance is not discussed.

A:

- Absorption: this compound exhibits rapid absorption following oral administration, as evidenced by Tmax values less than 1 hour in rats. [, ]

A: Pharmacodynamic studies demonstrate that this compound exerts potent GABA(A) receptor agonist action in vivo, contributing to its anxiolytic effects. [] Furthermore, it can modulate the expression of various proteins involved in inflammation, apoptosis, and cell signaling, highlighting its multifaceted pharmacological activities. [, , ]

ANone: Various in vitro studies demonstrate this compound's effects on:

- Cell Proliferation: this compound inhibits the proliferation of human fibroblast-like synoviocytes-rheumatoid arthritis (HFLS-RA) cells. []

- Apoptosis: It induces apoptosis in epithelial ovarian cancer cells. []

- Macrophage Polarization: this compound promotes an anti-inflammatory M2 phenotype in macrophages. []

ANone: Yes, this compound exhibits therapeutic potential in animal models of various diseases:

- Osteoarthritis: It alleviates inflammation and cartilage damage in a rat model of osteoarthritis. []

- Acute Lung Injury: this compound protects against sepsis-induced acute lung injury in mice. []

- Cerebral Ischemia and Hypoxia: The halogenated form of this compound demonstrates neuroregenerative effects in animal models of cerebral ischemia and hypoxia. []

ANone: The available research primarily focuses on characterizing this compound's pharmacological activities and mechanisms. Information regarding resistance mechanisms or cross-resistance with other compounds is limited.

A: While this compound itself is considered less toxic than some other Aconitum alkaloids, it's crucial to acknowledge that it originates from plants known for their toxicity. [, ] One study reports that fermentation with Saccharomyces cerevisiae can reduce the overall toxicity of Aconitum extracts while increasing this compound content, suggesting a potential strategy for enhancing safety. []

ANone: The provided research primarily focuses on the pharmacological properties, mechanisms of action, and chemical characterization of this compound. Detailed information concerning drug delivery, biomarkers, environmental impact, and other aspects mentioned in questions 13-26 is currently limited.

A: this compound, a C20-diterpenoid alkaloid, has been a subject of research for several decades. Initial studies focused on its isolation and structural elucidation from various Aconitum species used in traditional medicine. [, , , , ] Over time, research has uncovered diverse pharmacological activities of this compound, including its anxiolytic, anti-inflammatory, and anticancer properties. Recent investigations delve into the molecular mechanisms underlying these effects, highlighting this compound's interactions with various signaling pathways and cellular targets. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.